2,3-Bis(benzylsulfanyl)quinoxaline
CAS No.:
Cat. No.: VC0262290
Molecular Formula: C22H18N2S2
Molecular Weight: 374.52
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18N2S2 |
|---|---|
| Molecular Weight | 374.52 |
| IUPAC Name | 2,3-bis(benzylsulfanyl)quinoxaline |
| Standard InChI | InChI=1S/C22H18N2S2/c1-3-9-17(10-4-1)15-25-21-22(26-16-18-11-5-2-6-12-18)24-20-14-8-7-13-19(20)23-21/h1-14H,15-16H2 |
| Standard InChI Key | OQBVLYSCQHOGBW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
Introduction
Fundamental Structural Features and Properties
Chemical Structure and Composition
2,3-Bis(benzylsulfanyl)quinoxaline consists of a quinoxaline core with two benzylsulfanyl groups substituted at the 2 and 3 positions. The quinoxaline scaffold is a nitrogen-containing heterocyclic compound formed by a benzene ring fused with a pyrazine ring (a six-membered ring containing two nitrogen atoms) . The addition of benzylsulfanyl groups at positions 2 and 3 creates a molecule with interesting structural and electronic properties due to the incorporation of sulfur atoms, which can participate in various biological interactions.
The presence of the benzyl groups attached to sulfur atoms provides additional structural flexibility and potential binding sites for interaction with biological targets. These structural features contribute to the compound's potential pharmaceutical relevance and distinguish it from other quinoxaline derivatives that contain different functional groups at the 2,3-positions.
Physical and Chemical Properties
While specific experimental data for 2,3-Bis(benzylsulfanyl)quinoxaline is limited in the provided literature, its properties can be predicted based on related quinoxaline derivatives. The compound is expected to be a crystalline solid at room temperature with limited water solubility due to its aromatic and hydrophobic character. The sulfur atoms in the molecule introduce potential sites for hydrogen bonding and coordination with metal ions, which may influence its biological interactions.
Table 1: Predicted Physical Properties of 2,3-Bis(benzylsulfanyl)quinoxaline
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Physical State | Crystalline solid | Common for similar quinoxaline derivatives |
| Solubility | Limited in water; Soluble in organic solvents | Based on hydrophobic character |
| Molecular Weight | 372.51 g/mol | Calculated from chemical formula |
| Appearance | Yellow to light brown solid | Common for quinoxaline derivatives |
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 2,3-Bis(benzylsulfanyl)quinoxaline likely follows established routes for preparing substituted quinoxalines. The most probable synthetic pathway would employ 2,3-dichloroquinoxaline as a key precursor, which can be subjected to nucleophilic aromatic substitution (SNAr) reactions with benzyl mercaptan (benzylthiol) to replace the chlorine atoms with benzylsulfanyl groups .
The conventional synthesis of the precursor, 2,3-dichloroquinoxaline, involves the reaction of quinoxaline-2,3-dione with phosphorus oxychloride or other chlorinating agents. This is followed by the substitution reaction with benzylthiol in the presence of a suitable base to facilitate the nucleophilic attack on the carbon-chlorine bonds. This approach typically requires solvents that may present hazards and costs, along with extended reaction times and potentially harsh conditions.
Advanced Synthetic Approaches
More modern approaches to synthesizing 2,3-Bis(benzylsulfanyl)quinoxaline may employ microwave-assisted techniques, which represent a significant advancement in quinoxaline derivative synthesis. Microwave irradiation has been shown to dramatically reduce reaction times for quinoxaline derivatives from hours to just 5 minutes, often eliminating the need for solvents and thus providing a more environmentally friendly alternative .
The synthetic route may follow this general scheme:
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Preparation of 2,3-dichloroquinoxaline from quinoxaline-2,3-dione
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Nucleophilic aromatic substitution with benzylthiol under microwave conditions
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Purification of the final product
This solvent-free, microwave-assisted approach represents a more efficient and sustainable method for synthesizing quinoxaline derivatives compared to traditional techniques that often require longer reaction times and hazardous solvents.
Structure-Activity Relationship Considerations
Impact of Benzylsulfanyl Substitution
The presence of benzylsulfanyl groups at the 2,3-positions of quinoxaline introduces important structural elements that can influence the compound's biological activity. Structure-activity relationship (SAR) studies of similar quinoxaline derivatives have indicated that the nature and position of substituents significantly affect their bioactivity profiles.
For instance, SAR studies of pyrazolo[1,5-a]quinoxalines have shown that substituents with alkyl chains of 4-5 carbon atoms at certain positions enhance antagonistic activity against specific biological targets . Similarly, the benzylsulfanyl groups in 2,3-Bis(benzylsulfanyl)quinoxaline may confer specific biological properties due to their size, hydrophobicity, and electronic characteristics.
Comparative Analysis with Related Derivatives
Table 2: Comparison of 2,3-Bis(benzylsulfanyl)quinoxaline with Related Quinoxaline Derivatives
| Compound | Key Structural Features | Potential Biological Activities | Comparative Advantages |
|---|---|---|---|
| 2,3-Bis(benzylsulfanyl)quinoxaline | Benzylsulfanyl groups at 2,3-positions | Antimicrobial, antiviral, anticancer | Enhanced lipophilicity, potential for sulfur-mediated interactions |
| 2,3-Dichloroquinoxaline | Chlorine atoms at 2,3-positions | Precursor to various derivatives | Higher reactivity for further substitution |
| Pyrazolo[1,5-a]quinoxalines | Fused pyrazole-quinoxaline system | TLR7 antagonism, immunomodulation | Different heterocyclic framework, specific receptor targeting |
| 3-Alkynyl substituted 2-chloroquinoxaline | Alkynyl and chloro substitution | SARS-CoV-2 N-protein inhibition | Different substitution pattern, specific viral target interaction |
Research Challenges and Future Directions
Promising Research Avenues
Future research on 2,3-Bis(benzylsulfanyl)quinoxaline could profitably focus on several directions:
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Development of optimized synthetic routes, particularly employing green chemistry principles such as microwave-assisted, solvent-free methodologies
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Comprehensive characterization of physical, chemical, and biological properties
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Evaluation of antimicrobial activity against resistant bacterial strains
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Assessment of antiviral properties, particularly against coronaviruses including SARS-CoV-2
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Investigation of potential anticancer activities and mechanism of action
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Structure modification to develop more potent derivatives with enhanced biological activities or improved pharmacokinetic properties
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